molecular formula C23H18ClN3O3 B11298981 N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11298981
M. Wt: 419.9 g/mol
InChI Key: MMAYQWUFTJGDLT-UHFFFAOYSA-N
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Description

N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with phenoxy acetic acid: The oxadiazole intermediate is then coupled with phenoxy acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the phenoxy acetamide derivative.

    Benzylation: The final step involves the benzylation of the phenoxy acetamide derivative using benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-phenoxyacetamide
  • N-benzyl-2-(2-chlorophenoxy)acetamide
  • N-benzyl-2-(2-tert-butyl-phenoxy)acetamide

Uniqueness

N-benzyl-2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring and the chlorophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

N-benzyl-2-[2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18ClN3O3/c24-19-12-6-4-10-17(19)23-26-22(27-30-23)18-11-5-7-13-20(18)29-15-21(28)25-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28)

InChI Key

MMAYQWUFTJGDLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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